2,2'-Biazulene
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Overview
Description
2,2’-Biazulene is a unique aromatic hydrocarbon composed of two azulene units connected at the 2-position. Azulene itself is a nonbenzenoid bicyclic aromatic hydrocarbon, known for its striking blue color and large dipole moment. The fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring gives azulene its distinctive properties, which are further enhanced in 2,2’-Biazulene .
Preparation Methods
The synthesis of 2,2’-Biazulene typically involves Ullmann-type coupling reactions of haloazulene derivatives. For instance, the reaction of ethyl 3-iodoazulene-1-carboxylate with 2-iodoazulene-1-carboxylate yields diethyl 2,2’-biazulene-1,1’-dicarboxylate . This compound can then be decarboxylated to produce 2,2’-Biazulene.
Chemical Reactions Analysis
Scientific Research Applications
2,2’-Biazulene has several applications in scientific research:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its unique photophysical properties.
Materials Science: The compound is a building block for advanced organic materials, including liquid crystals and molecular switches.
Biological Studies: Azulene derivatives, including 2,2’-Biazulene, have shown potential in biological applications due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-Biazulene involves its interaction with molecular targets through its unique electronic structure. The electron-rich five-membered ring and electron-poor seven-membered ring create a stable “donor-acceptor” resonance structure, which allows for efficient charge transport and interaction with various molecular pathways .
Comparison with Similar Compounds
2,2’-Biazulene can be compared with other azulene derivatives such as 1,1’-Biazulene and 2,6’-Biazulene. While all these compounds share the azulene core, their properties differ based on the position of the connection between the azulene units. For example, 2,6’-Biazulene has been shown to have different redox properties compared to 2,2’-Biazulene . Other similar compounds include azuliporphyrins and calixazulenes, which also exhibit unique electronic and photophysical properties .
Properties
CAS No. |
82893-99-0 |
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Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-azulen-2-ylazulene |
InChI |
InChI=1S/C20H14/c1-3-7-15-11-19(12-16(15)8-4-1)20-13-17-9-5-2-6-10-18(17)14-20/h1-14H |
InChI Key |
LJQDJMVXYRSZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)C3=CC4=CC=CC=CC4=C3 |
Origin of Product |
United States |
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